PHPS1 Sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C21H14N5NaO6S |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
sodium 4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
MNHVHZFYTKWRFD-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
PHPS1 Sodium: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action as a Selective Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHPS1 Sodium is a potent and selective small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (Shp2), a non-receptor protein tyrosine phosphatase that is a key signaling node and a validated target in oncology and other diseases. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its biological activity are provided, along with a summary of its quantitative inhibitory effects. Furthermore, this guide illustrates the key signaling pathways affected by this compound and outlines a typical experimental workflow for its characterization, employing visual diagrams for enhanced clarity.
Chemical Properties and Structure
This compound, also known as 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt, is a synthetic compound with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | Sodium 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonate |
| Synonyms | PHPS1, PTP Inhibitor V |
| CAS Number | 1177131-02-0 (for sodium salt)[1], 314291-83-3 (for free acid)[2][3] |
| Molecular Formula | C₂₁H₁₄N₅O₆S•xNa[1][3] |
| Molecular Weight | 487.42 g/mol (for the salt)[1][3] |
| SMILES | O=S(C1=CC=C(C=C1)/N=N/C2C(C3=CC=C(--INVALID-LINK--=O)=CC=C3)=NN(C2=O)C4=CC=CC=C4)(O[Na])=O |
| Physicochemical Property | Value |
| Physical State | Solid |
| Purity | ≥98%[2][3] |
| Solubility | Soluble in warm DMSO (10 mg/mL)[2] |
| Storage | Store at 2-8°C, desiccated[2] |
Synthesis
Mechanism of Action: Selective Inhibition of Shp2
This compound is a potent and selective inhibitor of the Shp2 protein tyrosine phosphatase.[4][5] Shp2 is a critical enzyme in intracellular signaling cascades, particularly the Ras/MAPK pathway, which is frequently dysregulated in various cancers.[6]
Inhibition of Shp2 Phosphatase Activity
This compound exerts its inhibitory effect by binding to the catalytic site of Shp2, preventing it from dephosphorylating its downstream substrates. This inhibition is selective for Shp2 over other closely related phosphatases such as Shp1 and PTP1B.[4][5]
The inhibitory potency of this compound has been quantified in various studies, with reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) in the micromolar range.
| Target | Inhibition Constant (Ki) |
| Shp2 | 0.73 µM[4][5] |
| Shp2-R362K | 5.8 µM[4][5] |
| Shp1 | 10.7 µM[4][5] |
| PTP1B | 5.8 µM[4][5] |
| PTP1B-Q | 0.47 µM[4][5] |
| Assay | IC50 |
| Shp2 Inhibition | 2.1 µM[7] |
Downstream Signaling Effects
By inhibiting Shp2, this compound effectively blocks the activation of the downstream Ras/MAPK signaling pathway. This leads to a dose-dependent reduction in the phosphorylation of Erk1/2, key kinases in this cascade.[4] Notably, this compound does not appear to affect other signaling pathways such as PI3K/Akt or Stat3.[4][6]
Caption: Shp2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Shp2 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on Shp2 phosphatase activity.
Materials:
-
Recombinant human Shp2 enzyme
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant Shp2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of DiFMUP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation, 450 nm emission) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Phospho-Erk1/2
This method is used to detect the phosphorylation status of Erk1/2 in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Growth factor (e.g., HGF/SF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., HGF/SF) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Erk1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Experimental Workflow
The characterization of a Shp2 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular characterization.
Caption: Experimental Workflow for Characterizing a Shp2 Inhibitor.
Conclusion
This compound is a valuable research tool for investigating the biological roles of Shp2 and for the preclinical exploration of Shp2 inhibition as a therapeutic strategy. Its well-characterized chemical properties, selective mechanism of action, and demonstrated cellular effects make it a cornerstone compound in the study of Shp2-dependent signaling pathways. The provided experimental protocols offer a robust framework for the further investigation of this compound and other novel Shp2 inhibitors.
References
- 1. US6150534A - Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides - Google Patents [patents.google.com]
- 2. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of small molecule protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt hydrate | 314291-83-3 [m.chemicalbook.com]
- 5. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides - Google Patents [patents.google.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for PHPS1 Sodium Salt in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) sodium salt is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway, which is frequently dysregulated in various diseases such as cancer and atherosclerosis.[2][3] Inhibition of Shp2 by PHPS1 has shown therapeutic potential in preclinical mouse models, making it a compound of interest for further investigation. These application notes provide a summary of the available data and detailed protocols for the use of PHPS1 sodium salt in mouse models.
Data Presentation
Efficacy of this compound Salt in Mouse Models
| Disease Model | Mouse Strain | PHPS1 Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| Atherosclerosis | Ldlr-/- | 3 mg/kg/day, intraperitoneal (i.p.) injection | Daily for the last week of a high-fat diet | Significantly decreased atherosclerotic plaque size in the aorta. Reduced number of vascular smooth muscle cells (VSMCs) in lesions. | [2][3] |
| Acute Kidney Injury (Hemorrhage followed by septic challenge) | C57BL/6 | 3 mg/kg, subcutaneous (s.c.) injection | Immediately after hemorrhage and again after cecal ligation and puncture (CLP) | Attenuated kidney injury, reduced serum BUN and creatinine (B1669602) levels, suppressed inflammatory cytokine levels. | |
| Colon Cancer Xenograft | BALB/c | 5 mg/kg, i.p. injection | Every day, starting 3 days after tumor cell injection | Significantly decreased tumor volume and weight. | |
| Oral Squamous Cell Carcinoma Xenograft | Nude mice | Not specified | Treatment for 14 days | Significantly inhibited tumor growth and neovascularization. |
Pharmacokinetic Data
Experimental Protocols
Atherosclerosis Mouse Model
Objective: To evaluate the effect of PHPS1 on the development of atherosclerosis in LDL receptor-deficient (Ldlr-/-) mice.
Materials:
-
This compound salt
-
Vehicle (e.g., sterile PBS or DMSO/PBS 1:1)
-
Ldlr-/- mice
-
High-cholesterol diet
-
Standard animal housing and handling equipment
Protocol:
-
Induce atherosclerosis in Ldlr-/- mice by feeding them a high-cholesterol diet for a specified period (e.g., 4 weeks).
-
Prepare PHPS1 solution at a concentration suitable for delivering 3 mg/kg body weight in a reasonable injection volume. The vehicle used in a relevant study was not explicitly stated, but sterile PBS or a DMSO/PBS mixture is common.
-
Administer PHPS1 (3 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Continue the treatment daily for the final week of the high-cholesterol diet feeding period.
-
At the end of the treatment period, euthanize the mice and harvest the aortas for analysis.
-
Quantify the atherosclerotic plaque area using methods such as en face analysis with Oil Red O staining.
-
Perform histological analysis of the aortic root to assess lesion composition, including the number of vascular smooth muscle cells.
Colon Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of PHPS1 in a CT-26 colon cancer xenograft model.
Materials:
-
This compound salt
-
Vehicle (e.g., sterile PBS)
-
BALB/c mice
-
CT-26 colon cancer cells
-
Standard cell culture and tumor implantation equipment
Protocol:
-
Subcutaneously inject 1 x 10^6 CT-26 colon cancer cells into the flank of BALB/c mice.
-
Allow the tumors to establish for 3 days.
-
Prepare PHPS1 solution in a suitable vehicle (e.g., sterile PBS) for a final dosage of 5 mg/kg.
-
Administer PHPS1 (5 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Continue the treatment daily.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathways and Experimental Workflows
Signaling Pathway of PHPS1 in Inhibiting Cell Proliferation
PHPS1 primarily exerts its effect by inhibiting the tyrosine phosphatase activity of Shp2. This inhibition disrupts the Ras/MAPK signaling cascade, a key pathway for cell proliferation and survival. Specifically, inhibition of Shp2 by PHPS1 leads to a reduction in the phosphorylation of ERK1/2, a downstream effector in this pathway.
Caption: PHPS1 inhibits the Shp2-dependent Ras/ERK signaling pathway.
Experimental Workflow for a Xenograft Mouse Model Study
The following diagram outlines a typical workflow for evaluating the efficacy of PHPS1 in a cancer xenograft mouse model.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PHPS1 and Potential Sodium-Related Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. While PHPS1 is a valuable tool, it is crucial to be aware of potential off-target effects to ensure accurate experimental interpretation. This guide focuses on hypothetical sodium-related off-target effects and provides strategies to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and what is its primary target?
PHPS1 is a potent and cell-permeable small molecule inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase.[1][2][3][4] Shp2 is a key signaling molecule involved in various cellular processes, including cell growth, differentiation, and migration, primarily through the Ras/ERK MAP kinase pathway.[1][3][5]
Q2: Are there known off-target effects of PHPS1 specifically on sodium channels?
Direct experimental evidence demonstrating off-target effects of PHPS1 on sodium channels is not extensively documented in current literature. However, given that other protein tyrosine phosphatases, such as PTPH1 and RPTPβ, have been shown to interact with and modulate the function of voltage-gated sodium channels (Nav), it is plausible that a phosphatase inhibitor like PHPS1 could have unintended effects on these ion channels.[6][7]
Q3: What is the hypothetical mechanism for PHPS1-mediated sodium off-target effects?
Voltage-gated sodium channel function is regulated by its phosphorylation state.[8][9] Protein tyrosine phosphatases can dephosphorylate sodium channels, altering their activity.[7] For instance, dephosphorylation by RPTPβ can slow sodium channel inactivation and increase the whole-cell sodium current.[7] As an inhibitor of Shp2, PHPS1 could potentially inhibit other phosphatases to some extent, leading to a hyper-phosphorylated state of sodium channels, which might alter their gating properties and lead to unintended changes in cellular excitability.
Q4: What kind of experimental phenotypes might suggest a sodium-related off-target effect of PHPS1?
Researchers should be vigilant for unexpected changes in cellular electrophysiology, such as alterations in action potential firing rates, changes in membrane potential, or unexpected effects on cell viability in excitable cells (e.g., neurons, cardiomyocytes). These effects might be more pronounced in cell types expressing high levels of both Shp2 and specific sodium channel isoforms.
Troubleshooting Guide
If you observe unexpected cellular phenotypes that could be attributed to sodium channel modulation during your experiments with PHPS1, consider the following troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected changes in cell viability or morphology in excitable cells. | Off-target effects on voltage-gated sodium channels leading to ion imbalance and cytotoxicity. | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Use a structurally different Shp2 inhibitor to see if the phenotype is reproducible. 3. Employ a positive control by treating cells with a known sodium channel modulator. |
| Altered electrophysiological properties (e.g., action potential duration, firing frequency). | Modulation of sodium channel gating by PHPS1. | 1. Perform whole-cell patch-clamp experiments to directly measure sodium currents. 2. Analyze the voltage-dependence of activation and inactivation of sodium channels in the presence and absence of PHPS1. |
| Inconsistent results across different cell lines. | Differential expression of Shp2 and sodium channel isoforms. | 1. Profile the expression levels of Shp2 and relevant sodium channel subunits in your cell lines using qPCR or Western blotting. 2. Correlate the observed phenotype with the expression levels of these proteins. |
Experimental Protocols
Protocol 1: Assessing PHPS1 Specificity using a Phosphatase Selectivity Profile
Objective: To determine the selectivity of PHPS1 against a panel of protein tyrosine phosphatases, including those known to interact with sodium channels.
Methodology:
-
Reagents: Recombinant human protein tyrosine phosphatases (e.g., Shp2, Shp1, PTP1B, PTPH1, RPTPβ), PHPS1, and a suitable fluorogenic phosphatase substrate (e.g., DiFMUP).
-
Procedure:
-
Prepare a serial dilution of PHPS1.
-
In a 96-well plate, add the recombinant phosphatases to assay buffer.
-
Add the different concentrations of PHPS1 to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the IC50 values of PHPS1 for each phosphatase. A significantly higher IC50 for phosphatases other than Shp2 indicates selectivity.
Protocol 2: Electrophysiological Recording of Sodium Currents
Objective: To directly measure the effect of PHPS1 on voltage-gated sodium channel currents.
Methodology:
-
Cell Culture: Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an amplifier and data acquisition system.
-
Recording:
-
Obtain a whole-cell recording configuration.
-
Apply a series of voltage steps to elicit sodium currents.
-
Perfuse the cells with a control solution and then with a solution containing PHPS1 at a relevant concentration.
-
Record sodium currents before, during, and after PHPS1 application.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship, voltage-dependence of activation and inactivation, and recovery from inactivation to determine if PHPS1 alters sodium channel gating.
Visualizing Workflows and Pathways
Logical Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for PHPS1 off-target effects.
Hypothetical Signaling Pathway of PHPS1 Off-Target Effect on Sodium Channels
Caption: Hypothetical PHPS1 off-target signaling pathway.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac sodium channel Na(v)1.5 interacts with and is regulated by the protein tyrosine phosphatase PTPH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sodium channel signaling complex: modulation by associated receptor protein tyrosine phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of cardiac voltage‐gated sodium channel: Potential players with multiple dimensions - PMC [pmc.ncbi.nlm.nih.gov]
PHPS1 Technical Support Center: Troubleshooting and FAQs for a Shp2 Inhibitor
Welcome to the technical support center for PHPS1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experiments with PHPS1.
A critical point of clarification: While sometimes referred to as "PHPS1 sodium," this designation pertains to the sodium salt form of the compound, which enhances its solubility. However, PHPS1 is not an inhibitor of sodium channels. Extensive research has characterized PHPS1 as a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2][3][4][5] This support center will therefore focus on the challenges and questions related to its activity as a Shp2 inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with PHPS1.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of target protein (Shp2) | Incorrect PHPS1 Concentration: The concentration of PHPS1 may be too low to effectively inhibit Shp2 in your specific assay. | - Determine the optimal concentration by performing a dose-response curve. The reported IC50 for Shp2 is approximately 2.1 µM, and the Ki is 0.73 µM.[3]- For cell-based assays, concentrations between 5 µM and 30 µM have been shown to be effective.[2][6] |
| PHPS1 Degradation: Improper storage or handling can lead to the degradation of the compound. | - Store PHPS1 at 2-8°C as a solid.[7]- For stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. | |
| Assay Conditions: The pH, buffer components, or substrate concentration in your assay may not be optimal. | - Ensure your assay buffer is within the optimal pH range for Shp2 activity.- Verify that other components in your assay buffer do not interfere with PHPS1 activity. | |
| Off-target effects observed | High PHPS1 Concentration: Using excessively high concentrations of PHPS1 can lead to inhibition of other phosphatases. | - Use the lowest effective concentration of PHPS1 determined from your dose-response experiments.- PHPS1 is selective for Shp2 but can inhibit other phosphatases like ECPTP, PTP1B, and Shp1 at higher concentrations (IC50 values of 5.4 µM, 19 µM, and 30 µM, respectively).[3] |
| Cellular Context: The observed effect might be a downstream consequence of Shp2 inhibition rather than a direct off-target effect. | - Use positive and negative controls to dissect the signaling pathway. For example, PHPS1 inhibits the Erk1/2 pathway downstream of Shp2 but not the PI3K/Akt or Stat3 pathways.[1][4] | |
| Low cell viability or cytotoxicity | High PHPS1 Concentration or Prolonged Exposure: While generally considered non-cytotoxic, very high concentrations or long incubation times may affect cell health.[1] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your cell line.- Treatment with 30 µM PHPS1 for 6 days has shown varied effects on the proliferation of different human tumor cell lines.[1][5] |
| Solvent Toxicity: The solvent used to dissolve PHPS1 (e.g., DMSO) can be toxic to cells at high concentrations. | - Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PHPS1?
A1: The primary molecular target of PHPS1 is the protein tyrosine phosphatase Shp2.[1][2][4] PHPS1 acts as a reversible, active-site targeting, and substrate-competitive inhibitor of Shp2.
Q2: Is PHPS1 a sodium inhibitor?
A2: No, PHPS1 is not a sodium channel inhibitor. The "sodium" in "this compound" refers to the salt form of the compound, which is often used to improve its solubility in aqueous solutions.[8] The compound's inhibitory activity is directed at the Shp2 phosphatase.
Q3: What is the selectivity profile of PHPS1?
A3: PHPS1 is a selective inhibitor of Shp2. It shows significantly lower inhibitory activity against other closely related phosphatases. For instance, its inhibitory constant (Ki) for Shp2 is 0.73 µM, while for PTP1B and Shp1, the Ki values are 8-fold and 15-fold higher, respectively.[1] It exhibits little to no activity against PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50 µM.
Q4: What are the known downstream effects of PHPS1 treatment in cells?
A4: PHPS1 has been shown to inhibit Shp2-dependent downstream signaling pathways. A key effect is the inhibition of the sustained phosphorylation of Erk1/2 MAP kinases.[1][4][9] It does not, however, typically affect the PI3K/Akt or Stat3 signaling pathways.[1][4] PHPS1 can also inhibit the dephosphorylation of paxillin, a direct target of Shp2.[1][4]
Q5: How should I prepare and store PHPS1?
A5: PHPS1 is a solid that is soluble in DMSO at a concentration of up to 10 mg/mL.[7] For long-term storage, the solid form should be kept at 2-8°C.[7] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the inhibitory activity of PHPS1 against various phosphatases.
| Target Phosphatase | IC50 (µM) | Ki (µM) | Selectivity vs. Shp2 (based on Ki) |
| Shp2 | 2.1[3] | 0.73[1][3] | 1x |
| ECPTP | 5.4[3] | N/A | N/A |
| PTP1B | 19[3] | 5.8[6][8][10] | ~8x higher |
| Shp1 | 30[3] | 10.7[6][8][10] | ~15x higher |
| Mycobacterium MptpA | 39[3] | N/A | N/A |
| PTPN7 | >50 | N/A | >68x higher |
Experimental Protocols
In Vitro Shp2 Phosphatase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of PHPS1 on Shp2 enzymatic activity.
Materials:
-
Recombinant human Shp2 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
PHPS1
-
DMSO (for dissolving PHPS1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PHPS1 in DMSO.
-
Prepare serial dilutions of PHPS1 in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the PHPS1 dilutions or the vehicle control.
-
Add the recombinant Shp2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the phosphatase substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the PHPS1 concentration to determine the IC50 value.
Western Blotting for Phospho-Erk1/2
This protocol is for assessing the effect of PHPS1 on the phosphorylation of Erk1/2 in a cell-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Growth factor or stimulus to activate the Erk1/2 pathway (e.g., HGF/SF)
-
PHPS1
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of PHPS1 (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., HGF/SF) for a time known to induce robust Erk1/2 phosphorylation (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Erk1/2 to confirm equal protein loading.
Visualizations
Caption: PHPS1 inhibits the Shp2-dependent activation of the Ras-MAPK signaling pathway.
Caption: A general experimental workflow for characterizing PHPS1 activity.
Caption: A decision tree for troubleshooting low PHPS1 inhibitory activity.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PTP Inhibitor V, PHPS1 The PTP Inhibitor V, PHPS1, also referenced under CAS 314291-83-3, controls the biological activity of PTP. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 314291-83-3 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Shp2 抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Experiments with PHPS1 Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHPS1 Sodium, a potent and selective Shp2 inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I not observing any inhibition of my target pathway (e.g., Erk1/2 phosphorylation)? | 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Inadequate Concentration: The concentration of this compound may be too low to inhibit Shp2 in your specific cell line or assay. 3. Incorrect Experimental Conditions: The incubation time may be too short, or the compound may not have been properly dissolved. 4. Cell Line Insensitivity: The specific cell line may not be dependent on the Shp2 signaling pathway for the function you are assessing. | 1. Verify Compound Integrity: Ensure this compound has been stored correctly at -20°C. Prepare fresh stock solutions. 2. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 5-30 µM) to determine the optimal inhibitory concentration for your system.[1] 3. Optimize Protocol: Ensure the stock solution is fully dissolved in warm DMSO before further dilution.[2] Increase the pre-incubation time with the inhibitor before stimulation. 4. Use a Positive Control Cell Line: Use a cell line known to be sensitive to Shp2 inhibition to validate your experimental setup. |
| My this compound stock solution has a precipitate after thawing. What should I do? | Recrystallization: The compound may have precipitated out of solution at low temperatures. | Gently warm the vial and vortex thoroughly to ensure the compound is fully redissolved before use. Visually inspect the solution to confirm there are no visible crystals. |
| I am observing unexpected or off-target effects in my experiment. How can I confirm they are not due to this compound? | 1. Non-Specific Inhibition: At high concentrations, this compound might inhibit other phosphatases or kinases. 2. Solvent Effects: The vehicle (DMSO) may be causing cellular stress or other effects. | 1. Titrate this compound: Use the lowest effective concentration determined from your dose-response experiments. 2. Include Proper Controls: Always include a vehicle-only (DMSO) control group in your experiments to account for any effects of the solvent.[3] 3. Use a Rescue Experiment: If possible, overexpress a PHPS1-resistant Shp2 mutant to see if the observed phenotype is reversed. 4. Assess Specificity: Check the phosphorylation status of other related signaling pathways, such as PI3K/Akt and Stat3, which should not be affected by PHPS1.[1][4] |
| How can I be sure that the observed effects in my cell-based assay are due to Shp2 inhibition? | Lack of Specificity Confirmation: The observed phenotype could be due to off-target effects of this compound. | Confirm Downstream Target Modulation: Perform a Western blot to confirm that this compound treatment leads to a decrease in the phosphorylation of Erk1/2, a known downstream target of the Shp2-Ras-MAPK pathway.[3][4] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in warm DMSO (up to 20 mM).[2] Stock solutions should be stored at -20°C for long-term stability.
2. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] By inhibiting Shp2, it blocks downstream signaling pathways, most notably the Ras-MAPK (Erk1/2) pathway, which is involved in cell proliferation and survival.[3][4][5]
3. What are the typical working concentrations for in vitro and in vivo experiments?
-
In Vitro: For cell-based assays, concentrations typically range from 5 µM to 30 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
-
In Vivo: In mouse models, a dosage of 3 mg/kg administered via intraperitoneal (i.p.) injection has been used.[1]
4. Is this compound specific for Shp2?
This compound shows high selectivity for Shp2 over other closely related phosphatases like Shp1 and PTP1B.[1][6] However, as with any inhibitor, the potential for off-target effects at higher concentrations should be considered.
5. How can I assess the cytotoxic effects of this compound in my cell line?
A cytotoxicity assay, such as an MTT assay, can be performed.[3] Cells should be treated with a range of this compound concentrations for a relevant period (e.g., 48 hours), and cell viability should be compared to a vehicle-treated control group.[3]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Ki (µM) |
| Shp2 | 0.73 |
| Shp2-R362K | 5.8 |
| Shp1 | 10.7 |
| PTP1B | 5.8 |
| PTP1B-Q | 0.47 |
Data sourced from MedchemExpress.[1][6]
Table 2: In Vitro IC50 Value
| Target | IC50 (µM) |
| Shp2 (PTPN11) | 2.1 |
Data sourced from R&D Systems.
Detailed Experimental Protocols
1. Protocol for In Vitro Shp2 Inhibition Assay (Western Blot for p-Erk1/2)
This protocol describes how to assess the inhibitory effect of this compound on a downstream target of Shp2, phosphorylated Erk1/2, in a cellular context.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Growth factor (e.g., HGF/SF)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Prepare fresh dilutions of this compound in cell culture medium from a stock solution in DMSO. Also prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).[3]
-
Stimulate the cells with a growth factor (e.g., HGF/SF at 1 unit/mL) for a time period known to induce Erk1/2 phosphorylation (e.g., 15 minutes to 6 hours).[1][4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Erk1/2 and total-Erk1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total-Erk1/2 signal.
-
2. Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 105 cells/mL and allow them to adhere for 24 hours.[3]
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 48 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1177131-02-0|DC Chemicals [dcchemicals.com]
Technical Support Center: Best Practices for PHPS1 Handling and Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PHPS1. As a potent and cell-permeable SHP2 inhibitor, proper handling and storage of PHPS1 are critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the stability and degradation of PHPS1.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and why is its stability important?
A1: PHPS1 (phenylhydrazono pyrazolone (B3327878) sulfonate 1) is a specific, cell-permeable inhibitor of the protein tyrosine phosphatase SHP2.[1] SHP2 is a key signaling node in various cellular processes, including the Ras-mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation.[2] The stability of your PHPS1 stock is crucial because degradation can lead to a loss of inhibitory activity, resulting in inconsistent experimental outcomes, such as a failure to inhibit oxLDL-induced ERK phosphorylation and vascular smooth muscle cell proliferation.[1]
Q2: What are the optimal storage conditions for PHPS1?
A2: For long-term storage, it is recommended to store PHPS1 as a lyophilized powder at -20°C or -80°C. For short-term storage, a concentrated stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How can I tell if my PHPS1 has degraded?
A3: Degradation of PHPS1 can be indicated by a loss of its biological activity. If you observe a diminished or inconsistent inhibitory effect in your experiments, such as a failure to reduce phosphorylation of SHP2's downstream target ERK, your PHPS1 may have degraded. Visual signs of degradation in a stock solution can include precipitation or a change in color. For a more quantitative assessment, you can perform an activity assay to compare the potency of your current stock to a fresh batch.
Q4: Can I store my diluted, working solutions of PHPS1?
A4: Dilute protein and small molecule solutions (< 1 mg/mL) are more susceptible to degradation and loss due to adsorption to storage vessel surfaces. It is generally not recommended to store dilute working solutions for extended periods. Prepare fresh working solutions from your concentrated stock for each experiment to ensure consistent results. If temporary storage at 4°C is necessary, use a stabilizing buffer if compatible with your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | PHPS1 degradation due to improper storage or handling. | 1. Prepare fresh aliquots of PHPS1 from a new vial. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Ensure the storage temperature is consistently maintained at -20°C or -80°C. |
| Loss of PHPS1 activity in assays | Degradation of the PHPS1 stock solution. | 1. Perform a dose-response experiment to determine the IC50 value and compare it to the manufacturer's specifications or previous results. 2. If the IC50 value has significantly increased, the PHPS1 has likely degraded. 3. Purchase a new batch of PHPS1. |
| Precipitation in PHPS1 stock solution | Poor solubility or degradation of PHPS1 in the chosen solvent. | 1. Ensure you are using a recommended solvent (e.g., high-purity DMSO). 2. Warm the solution gently to see if the precipitate redissolves. 3. If precipitation persists, the PHPS1 may have degraded. It is best to discard the solution and prepare a fresh stock. |
Experimental Protocols
Protocol 1: Assessment of PHPS1 Activity using an In Vitro Phosphatase Assay
This protocol outlines a method to determine the inhibitory activity of PHPS1 using a generic protein tyrosine phosphatase (PTP) assay.
Materials:
-
Recombinant SHP2 enzyme
-
Phosphatase substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
PHPS1 stock solution and serial dilutions
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare serial dilutions of your PHPS1 stock solution in the assay buffer.
-
In a 96-well plate, add the recombinant SHP2 enzyme to each well.
-
Add the different concentrations of PHPS1 to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the phosphatase substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each PHPS1 concentration and determine the IC50 value.
Protocol 2: Western Blot to Confirm PHPS1 Activity in Cells
This protocol describes how to verify the cellular activity of PHPS1 by measuring the phosphorylation of a downstream target, ERK.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., oxidized LDL)
-
PHPS1
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate and imaging system
Methodology:
-
Plate and culture cells to the desired confluency.
-
Pre-treat the cells with different concentrations of PHPS1 for a specified time (e.g., 10 minutes).
-
Stimulate the cells with a suitable agonist (e.g., 100 µg/ml oxLDL) to induce ERK phosphorylation.
-
After stimulation, wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK and total-ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the ratio of phospho-ERK to total-ERK with increasing PHPS1 concentration confirms its inhibitory activity.
Visualizations
Caption: PHPS1 inhibits the SHP2-ERK signaling pathway to reduce cell proliferation.
Caption: A logical workflow for troubleshooting inconsistent results with PHPS1.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the protein tyrosine phosphatase SHP-1 in Ras-mediated activation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. genextgenomics.com [genextgenomics.com]
Technical Support Center: Overcoming Resistance to PHPS1 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PHPS1, a potent inhibitor of the protein tyrosine phosphatase SHP2, in long-term experimental settings.
Troubleshooting Guide
Acquired resistance to SHP2 inhibitors like PHPS1 is a significant challenge in long-term studies. This guide provides a structured approach to identifying and addressing potential resistance mechanisms.
Problem: Decreased sensitivity or complete resistance to PHPS1 has been observed over time.
Initial Assessment:
-
Confirm Compound Integrity:
-
Question: Is the PHPS1 stock solution stable and active?
-
Action: Prepare a fresh stock solution of PHPS1. Test its activity in a short-term assay using a sensitive parental cell line to ensure it meets the expected IC50.
-
-
Verify Target Engagement:
-
Question: Is PHPS1 effectively engaging with its target, SHP2, in the resistant cells?
-
Action: Perform a cellular thermal shift assay (CETSA) to assess the binding of PHPS1 to SHP2 in both parental and resistant cells.[1][2][3][4] A lack of a thermal shift in resistant cells may indicate a target-related resistance mechanism.
-
Investigating Resistance Mechanisms:
If the compound is active and target engagement is confirmed in parental but not resistant cells, or if engagement is present but the downstream pathway is not inhibited, investigate the following potential mechanisms of resistance.
| Potential Mechanism | Experimental Validation | Troubleshooting Strategy |
| 1. On-Target SHP2 Modification | - Western Blot: Probe for phosphorylation of SHP2 at tyrosine 62 (Y62).[5] - Co-Immunoprecipitation: Assess the interaction between SHP2 and upstream Receptor Tyrosine Kinases (RTKs). | - Combination Therapy: Co-treat with an inhibitor of the identified upstream RTK (e.g., FLT3 inhibitor). |
| 2. Upregulation/Activation of Upstream RTKs | - qRT-PCR/Western Blot: Analyze the expression and phosphorylation status of various RTKs (e.g., EGFR, FGFR, MET). | - Combination Therapy: Combine PHPS1 with a relevant RTK inhibitor. |
| 3. Activation of Bypass Signaling Pathways | - Western Blot: Examine the phosphorylation status of key proteins in parallel pathways, such as Akt (for PI3K pathway) and STAT3 (for JAK/STAT pathway). | - Combination Therapy: Co-administer PHPS1 with inhibitors of the activated bypass pathway (e.g., PI3K inhibitor, JAK inhibitor). |
| 4. Mutations in Downstream Effectors | - Sequencing: Sequence key downstream signaling molecules like KRAS, BRAF, and MEK for activating mutations. | - Combination Therapy: If a downstream mutation is identified, consider combining PHPS1 with an inhibitor targeting the mutated protein (e.g., MEK inhibitor). |
Frequently Asked Questions (FAQs)
Q1: My cell line shows high intrinsic resistance to PHPS1 even in short-term assays. What could be the reason?
A1: Not all cell lines are sensitive to SHP2 inhibition. Intrinsic resistance can be due to:
-
Genetic Context: The cell line may harbor mutations downstream of SHP2 in the RAS-MAPK pathway (e.g., activating mutations in KRAS or BRAF), making it independent of SHP2 signaling for proliferation.
-
Dependence on Alternative Pathways: The growth and survival of the cell line may be primarily driven by pathways other than the SHP2-RAS-MAPK axis.
Q2: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after PHPS1 treatment in my long-term cultured cells. What should I do?
A2: This could be a sign of acquired resistance.
-
Feedback Activation: Inhibition of the MAPK pathway can trigger feedback loops that lead to the reactivation of ERK signaling. This is often mediated by the upregulation of RTKs.
-
Troubleshooting Steps:
-
Confirm the observation with a time-course experiment to see if p-ERK levels initially decrease and then rebound.
-
Perform a Western blot to check for increased phosphorylation of upstream RTKs.
-
Consider a combination therapy approach as outlined in the troubleshooting table.
-
Q3: How can I generate a PHPS1-resistant cell line for my studies?
A3: A common method is through continuous exposure to the inhibitor.
-
Protocol:
-
Start with a PHPS1-sensitive parental cell line.
-
Culture the cells in the continuous presence of PHPS1 at a concentration around the IC50.
-
Gradually increase the concentration of PHPS1 as the cells adapt and become more resistant.
-
This process can take several months. Periodically check the IC50 of the cell population to monitor the development of resistance.
-
Q4: What are the best practices for handling PHPS1 in the lab?
A4: Proper handling is crucial for maintaining the compound's activity.
-
Storage: Store the solid compound at -20°C in a dry and dark environment for long-term storage.
-
Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Dilutions: When preparing working dilutions for cell culture experiments, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is for determining the effect of PHPS1 on cell viability.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at an optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of PHPS1 in culture medium.
-
Add the desired concentrations of PHPS1 to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm. The reference wavelength should be greater than 600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Western Blot for Phosphorylated Proteins (p-ERK)
This protocol is for assessing the inhibition of the SHP2-MAPK signaling pathway.
-
Cell Lysis:
-
After treatment with PHPS1, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control like beta-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: Canonical SHP2-RAS-MAPK signaling pathway and the inhibitory action of PHPS1.
Caption: Key mechanisms of acquired resistance to PHPS1.
Caption: A logical workflow for troubleshooting PHPS1 resistance.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating the Inhibitory Effect of PHPS1 Sodium on Shp2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PHPS1 Sodium, a selective inhibitor of the protein tyrosine phosphatase Shp2, with other notable Shp2 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying Shp2-mediated signaling pathways.
Comparative Analysis of Shp2 Inhibitors
The inhibitory potency of this compound and its alternatives against Shp2 and other phosphatases is summarized below. This data highlights the selectivity profile of each compound.
| Compound | Target | Inhibition Metric | Value (µM) | Notes |
| This compound | Shp2 | Ki | 0.73 [1][2] | Competitive inhibitor of the Shp2 active site.[3] |
| Shp1 | Ki | 10.7[1][2] | ~15-fold selectivity for Shp2 over Shp1. | |
| PTP1B | Ki | 5.8 | ~8-fold selectivity for Shp2 over PTP1B. | |
| NSC-87877 | Shp2 | IC50 | 0.318 | Also potently inhibits Shp1. |
| Shp1 | IC50 | 0.355 | ||
| PTP1B | IC50 | 1.691 | ||
| SHP099 | Shp2 (wild-type) | IC50 | 0.070 - 0.071 | Allosteric inhibitor that stabilizes Shp2 in an auto-inhibited conformation. |
| TNO155 (Batoprotafib) | Shp2 (wild-type) | IC50 | 0.011 | Orally active allosteric inhibitor. |
| RMC-4630 (Vociprotafib) | Shp2 | - | - | Orally active, selective, and potent allosteric inhibitor. Currently in Phase 1/2 clinical trials. |
Experimental Protocols
Detailed methodologies for key experiments used to validate the inhibitory effect of compounds on Shp2 are provided below.
Shp2 Enzymatic Assay
This assay biochemically quantifies the inhibitory activity of a compound against the Shp2 phosphatase.
Principle: The enzymatic activity of recombinant Shp2 is measured using a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Shp2 dephosphorylates DiFMUP, releasing the fluorescent product DiFMU. The rate of DiFMU formation, measured by fluorescence intensity, is proportional to Shp2 activity. An inhibitor will reduce the rate of this reaction.
Protocol:
-
Reagents and Materials:
-
Recombinant human Shp2 enzyme.
-
DiFMUP substrate.
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare a working solution of Shp2 in the assay buffer. For full-length wild-type Shp2, pre-incubation with a dually phosphorylated peptide (e.g., from IRS-1) may be required to relieve autoinhibition and activate the enzyme. b. Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. c. Add the Shp2 enzyme solution to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. e. Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for DiFMU (e.g., 358 nm excitation and 450 nm emission). f. Calculate the initial reaction velocities from the linear phase of the fluorescence increase. g. Determine the percent inhibition for each compound concentration relative to the vehicle control. h. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 or Ki value.
Western Blot Analysis of Shp2 Downstream Signaling
This cell-based assay assesses the ability of an inhibitor to block Shp2-mediated signaling pathways within a cellular context.
Principle: Shp2 is a key component of the Ras-MAPK signaling pathway. Activation of receptor tyrosine kinases (RTKs) leads to the recruitment and activation of Shp2, which in turn promotes the activation of downstream kinases, including Erk1/2. The phosphorylation of Erk1/2 (at Thr202/Tyr204) is a reliable marker of pathway activation. An effective Shp2 inhibitor, such as this compound, will decrease the level of phosphorylated Erk1/2 (p-Erk1/2) upon growth factor stimulation.
Protocol:
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HEK293, MDCK) to sub-confluency. b. Serum-starve the cells for a defined period (e.g., overnight) to reduce basal signaling. c. Pre-treat the cells with various concentrations of the Shp2 inhibitor (e.g., this compound) or vehicle control for a specified time. d. Stimulate the cells with a growth factor (e.g., EGF, HGF) for a short period (e.g., 5-15 minutes) to activate the Shp2 pathway.
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies specific for p-Erk1/2, total Erk1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 and loading control signals to determine the extent of inhibition.
Cell Proliferation Assay
This assay determines the effect of Shp2 inhibition on the growth and viability of cancer cell lines that are dependent on Shp2 signaling.
Principle: Many tumor cell lines rely on hyperactivated Shp2 signaling for their proliferation and survival. Inhibiting Shp2 with compounds like this compound can lead to a reduction in cell growth. This can be quantified using various methods, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
Protocol:
-
Cell Seeding and Treatment: a. Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density. b. Allow the cells to adhere overnight. c. Treat the cells with a range of concentrations of the Shp2 inhibitor or vehicle control.
-
Incubation and Assay: a. Incubate the cells for a prolonged period (e.g., 48-72 hours). b. Add the MTS reagent to each well and incubate for a further 1-4 hours. c. Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Visualizing Shp2 Signaling and Experimental Workflow
To further clarify the context of Shp2 inhibition, the following diagrams illustrate the Shp2 signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: Shp2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Validating Shp2 Inhibitors.
References
A Comparative Guide to PHPS1 Sodium and Other SHP2 Inhibitors
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a compelling target for therapeutic intervention in oncology and other diseases.[1] As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal role in activating the RAS-RAF-MEK-ERK signaling pathway downstream of various receptor tyrosine kinases (RTKs).[2] Its function is crucial for cell growth, differentiation, and survival.[3] Gain-of-function mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, establishing it as a bona fide oncogene.[4]
This guide provides a comparative analysis of PHPS1 Sodium against other prominent SHP2 inhibitors: SHP099, TNO155 (Batoprotafib), and RMC-4630 (Vociprotafib). We will delve into their mechanisms of action, present comparative performance data, and provide standardized experimental protocols for their evaluation.
Mechanism of Action: Catalytic vs. Allosteric Inhibition
SHP2 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action: catalytic inhibitors and allosteric inhibitors.
-
Catalytic Site Inhibitors : These molecules, such as This compound , bind directly to the active site of the SHP2 protein tyrosine phosphatase (PTP) domain.[5] This competitive inhibition prevents the enzyme from dephosphorylating its substrates. However, developing highly selective catalytic inhibitors can be challenging due to the conserved nature of the active site among different phosphatases, such as SHP1 and PTP1B.[6]
-
Allosteric Inhibitors : A newer class of inhibitors, including SHP099 , TNO155 , and RMC-4630 , binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[7][] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent signal transduction.[7][9] This mechanism offers the potential for greater selectivity over other phosphatases.[]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and its allosteric counterparts, highlighting differences in potency, selectivity, and clinical development.
| Inhibitor | Mechanism of Action | Potency (vs. SHP2) | Selectivity Notes | Oral Bioavailability | Clinical Stage |
| This compound | Catalytic | Ki: 0.73 µM[10][11] | 15-fold vs. SHP1, 8-fold vs. PTP1B[6] | Cell-permeable[12] | Preclinical |
| SHP099 | Allosteric | IC50: 0.071 µM[9][13] | High selectivity over other phosphatases, including SHP1[13] | Yes[7][9] | Preclinical |
| TNO155 (Batoprotafib) | Allosteric | IC50: 0.011 µM[14] | Highly selective[] | Yes[14] | Phase 2[] |
| RMC-4630 (Vociprotafib) | Allosteric | Potent and selective[15] | Selective inhibitor[15] | Yes[15] | Phase 2[16] |
The SHP2 Signaling Pathway
SHP2 is a critical transducer of signals from RTKs to the downstream RAS-MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of RAS and the phosphorylation cascade of RAF, MEK, and ERK. This pathway's hyperactivation is a common driver of cancer cell proliferation.[1][2] SHP2 inhibitors block this cascade, suppressing downstream signals like ERK phosphorylation (p-ERK).[4][7]
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize and compare SHP2 inhibitors.
SHP2 Enzymatic Assay (In Vitro Potency)
Objective: To determine the direct inhibitory activity of a compound on purified SHP2 enzyme.
Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Add 10 µL of the diluted compound to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add 80 µL of assay buffer containing the SHP2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the phosphatase substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Subtract background readings, normalize the data to the negative control, and plot the percent inhibition versus compound concentration.
-
Calculate the IC50 or Ki value using non-linear regression analysis.
Western Blot for Phospho-ERK (Cellular Activity)
Objective: To assess the inhibitor's ability to block SHP2-dependent downstream signaling in a cellular context.
Materials:
-
Cancer cell line known to depend on SHP2 signaling (e.g., HT-29, KYSE520)
-
Cell culture medium and supplements
-
Growth factor (e.g., HGF, EGF)
-
Test compounds (e.g., PHPS1, SHP099)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the SHP2 inhibitor (or DMSO vehicle control) for 1-2 hours.[10]
-
Stimulate the cells with a growth factor (e.g., HGF at 1 unit/mL) for 15 minutes to induce ERK phosphorylation.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
Cell Proliferation Assay
Objective: To measure the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Human tumor cell lines[10]
-
Complete growth medium
-
Test compounds
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or crystal violet)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plates for 3 to 6 days.[10]
-
At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Normalize the results to the vehicle-treated cells and plot cell viability against compound concentration to determine the GI50 or IC50 value.
Summary and Conclusion
The landscape of SHP2 inhibition has evolved significantly from early-stage catalytic inhibitors to highly potent and selective allosteric modulators that are now in clinical trials.
-
This compound represents a foundational tool for SHP2 research. As a potent, cell-permeable catalytic inhibitor, it is valuable for dissecting SHP2-dependent signaling pathways.[4][12] Its selectivity over SHP1 and PTP1B was a key step forward for this class of inhibitors.[17]
-
SHP099, TNO155, and RMC-4630 exemplify the success of the allosteric inhibition strategy. These compounds exhibit superior potency and selectivity, with TNO155 and RMC-4630 demonstrating clinical potential in treating advanced solid tumors.[14][18] Their oral bioavailability makes them suitable for clinical development.[9][14][15]
For researchers, the choice of inhibitor depends on the experimental goals. This compound remains a relevant tool for preclinical studies focused on the catalytic function of SHP2. For investigations aiming for higher translational relevance, particularly those involving in vivo models or exploring combination therapies, the advanced allosteric inhibitors like TNO155 and RMC-4630 represent the current state-of-the-art.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking [agris.fao.org]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Shp2 抑制剂 | MCE [medchemexpress.cn]
- 12. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. RMC-4630 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
A Head-to-Head Comparison of PHPS1 Sodium and SHP099 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation and survival has spurred the development of small molecule inhibitors. This guide provides an objective comparison of two prominent SHP2 inhibitors, PHPS1 Sodium and SHP099, summarizing their performance based on available preclinical data.
At a Glance: this compound vs. SHP099
| Feature | This compound | SHP099 |
| Target | SHP2 | SHP2 |
| Mechanism of Action | Catalytic Site Inhibitor | Allosteric Inhibitor |
| Reported Potency | Potent and selective | Highly potent and selective |
| Oral Bioavailability | Not specified | Orally bioavailable[1][2] |
| Clinical Development | Preclinical | Preclinical and has led to the development of clinical candidates |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a potent and selective inhibitor that targets the catalytic site of SHP2.[3] This direct inhibition of the enzyme's active site prevents the dephosphorylation of its substrates, thereby blocking downstream signaling.
SHP099 , in contrast, is a first-in-class allosteric inhibitor of SHP2.[1] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[1] This mechanism locks the enzyme in an inactive state, preventing its engagement with upstream activators and downstream substrates.
In Vitro Efficacy: A Quantitative Comparison
Direct comparison of the two inhibitors is challenging due to variations in reported metrics. However, available data indicates that both are potent inhibitors of SHP2.
Enzymatic Inhibition
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity Notes |
| This compound | SHP2 | 0.73 | - | Selective over SHP1 (Ki=10.7 µM) and PTP1B (Ki=5.8 µM)[4] |
| SHP099 | SHP2 | - | 0.071 | Highly selective, with no significant activity against a panel of other phosphatases, including the closely related SHP1. |
Cellular Proliferation
SHP099 has been extensively profiled across a wide range of cancer cell lines, demonstrating potent anti-proliferative activity, particularly in receptor tyrosine kinase (RTK)-driven cancers. Data for PHPS1 is more limited but shows clear effects on cancer cell growth.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | % Inhibition |
| This compound | HT-29 | Colon Carcinoma | - | 74% at 30 µM[1][4] |
| NCI-H661 | Lung Carcinoma | - | 59% at 30 µM | |
| SHP099 | KYSE520 | Esophageal Squamous Cell Carcinoma | ~5 | - |
| Detroit 562 | Pharynx Carcinoma | ~3.8 | - | |
| MV4-11 | Acute Myeloid Leukemia | 0.32[5] | - | |
| TF-1 | Erythroleukemia | 1.73[5] | - | |
| MDA-MB-468 | Breast Cancer | ~0.25 (for p-ERK inhibition) | - |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both PHPS1 and SHP099 have demonstrated anti-tumor activity in vivo. A study directly comparing the two in a CT-26 colon cancer xenograft model in BALB/c mice provides valuable insight.
| Inhibitor | Model | Dose & Schedule | Outcome |
| This compound | CT-26 Colon Cancer Xenograft | 5 mg/kg, i.p., daily | Significant decrease in tumor volume and weight. |
| SHP099 | CT-26 Colon Cancer Xenograft | 5 mg/kg, i.p., daily | Significant decrease in tumor volume and weight. |
| SHP099 | KYSE520 Esophageal Cancer Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition. |
| SHP099 | FLT3-ITD AML Orthotopic Model | 75 mg/kg, p.o., daily | Near-complete eradication of circulating leukemic cells. |
| SHP099 | MIA PaCa-2 Pancreatic Cancer Xenograft | Varies | Significant tumor growth inhibition. |
Impact on Downstream Signaling
A primary mechanism by which SHP2 inhibitors exert their anti-cancer effects is through the suppression of the RAS-ERK (MAPK) signaling pathway.
-
This compound has been shown to inhibit the sustained phosphorylation of ERK1/2 in response to growth factor stimulation.
-
SHP099 robustly inhibits p-ERK levels in sensitive cell lines and in vivo tumor models.[1] This inhibition of the MAPK pathway is a key indicator of its on-target activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of PHPS1 and SHP099.
SHP2 Enzymatic Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified SHP2 protein.
-
Reagents: Recombinant full-length SHP2 protein, a fluorogenic phosphatase substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2), and the test compounds (PHPS1 or SHP099).
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The plate is incubated at room temperature, protected from light.
-
The fluorescence generated by the dephosphorylation of DiFMUP is measured at an excitation/emission wavelength of ~360/460 nm.
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of PHPS1 or SHP099 for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are normalized to the vehicle-treated control cells, and the IC50 values are calculated.
Western Blotting for Phospho-ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key downstream effector of the SHP2 pathway, to confirm target engagement and mechanism of action in a cellular context.
-
Sample Preparation: Cells are treated with the SHP2 inhibitor for a defined period. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control. The p-ERK signal is then normalized to the total ERK signal.
Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The mice are treated with PHPS1, SHP099, or a vehicle control via the appropriate route of administration (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule and dose.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed.
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
Both this compound and SHP099 are effective inhibitors of SHP2 with demonstrated anti-cancer properties in preclinical models. SHP099, as a pioneering allosteric inhibitor, has been more extensively characterized, with a wealth of data on its cellular activity across numerous cancer types and its in vivo efficacy. Its oral bioavailability also represents a significant advantage for clinical development. PHPS1 is a potent catalytic inhibitor that also shows significant promise, particularly given its demonstrated in vivo efficacy at a low dose.
The choice between these or other SHP2 inhibitors in a research or drug development context will depend on the specific cancer type, the desired pharmacological profile, and the ongoing evolution of clinical data for next-generation SHP2 inhibitors. This guide serves as a foundational comparison to aid in these critical decisions.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiproliferative activity of combinations of ether lipid analogues and DNA-interactive agents against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PHPS1 Sodium vs. siRNA Knockdown of Shp2: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common methods for inhibiting the protein tyrosine phosphatase Shp2: the small molecule inhibitor PHPS1 Sodium and siRNA-mediated gene knockdown. This analysis is supported by experimental data to inform the selection of the most appropriate technique for specific research applications.
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a key signaling node in multiple cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in various developmental disorders and cancers, making it a prime target for therapeutic intervention and basic research. Both this compound, a selective chemical inhibitor, and small interfering RNA (siRNA), a gene-silencing tool, are employed to probe and modulate Shp2 function. This guide directly compares their efficacy and provides detailed experimental methodologies.
At a Glance: this compound vs. Shp2 siRNA
| Feature | This compound | siRNA Knockdown of Shp2 |
| Mechanism of Action | Allosteric inhibitor that binds to the catalytic site of the Shp2 protein, preventing its phosphatase activity. | Post-transcriptional gene silencing by targeting and degrading Shp2 mRNA, thus preventing protein synthesis. |
| Mode of Delivery | Added directly to cell culture media. | Delivered into cells via transfection reagents. |
| Onset of Action | Rapid, typically within minutes to hours. | Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Reversible upon removal from the culture media. | Transient, with knockdown efficiency decreasing over time due to cell division and siRNA degradation. |
| Specificity | High selectivity for Shp2 over other phosphatases like Shp1 and PTP1B. | Highly specific to the Shp2 mRNA sequence, but potential for off-target effects exists. |
| Typical Efficacy | IC50 in the low micromolar range (e.g., 2.1 µM).[1] | 70-80% reduction in Shp2 protein expression.[2] |
Head-to-Head Comparison in a Cell-Based Assay
A key study directly compared the efficacy of this compound and siRNA-mediated knockdown of Shp2 in a hepatocyte growth factor/scatter factor (HGF/SF)-induced cell scattering assay in Madin-Darby canine kidney (MDCK) epithelial cells. The study concluded that siRNA-mediated knockdown of Shp2 resulted in a similar inhibitory effect on cell scattering as treatment with PHPS1. This finding suggests that both methods can achieve a comparable functional outcome in this cellular context.
Quantitative Data Summary
The following table summarizes key quantitative parameters for both this compound and Shp2 siRNA based on published literature.
| Parameter | This compound | Shp2 siRNA |
| Effective Concentration/Dose | 5 µM (for inhibition of HGF-induced cell scattering) | 50-100 nM (typical final concentration for transfection) |
| Inhibition Constant (Ki) for Shp2 | 0.73 µM | Not Applicable |
| IC50 for Shp2 Inhibition | 2.1 µM | Not Applicable |
| Typical Protein Knockdown Efficiency | Not Applicable | 70-80% |
| Time to Observe Effect | Minutes to hours | 48-72 hours |
Signaling Pathway Modulation
Both this compound and Shp2 siRNA exert their effects by disrupting the Shp2-mediated signaling cascade. A primary downstream pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. Inhibition of Shp2 by either method leads to a reduction in the phosphorylation of ERK (p-ERK).
Experimental Protocols
This compound Treatment for Inhibition of ERK Phosphorylation
This protocol describes the treatment of cells with this compound to assess its effect on ERK phosphorylation via Western blotting.
Materials:
-
Cell line of interest (e.g., MDCK)
-
Complete growth medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., HGF/SF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
PHPS1 Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle control (DMSO) in serum-free medium for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL HGF/SF) for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse the cells with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
siRNA-mediated Knockdown of Shp2
This protocol outlines the steps for transfecting cells with Shp2 siRNA to achieve gene knockdown, followed by assessment of protein levels by Western blotting.
Materials:
-
Cell line of interest (e.g., MDCK)
-
Complete growth medium (antibiotic-free)
-
Opti-MEM or other serum-free medium
-
Shp2-targeting siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Materials for Western blotting (as listed in the PHPS1 protocol)
-
Primary antibody against Shp2
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate with antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Cell Lysis and Western Blotting: After the incubation period, lyse the cells and perform Western blotting as described in the PHPS1 protocol, using an anti-Shp2 antibody to assess knockdown efficiency.
Conclusion
Both this compound and siRNA-mediated knockdown are effective methods for inhibiting Shp2 function. The choice between the two will depend on the specific experimental needs.
-
This compound is advantageous for its rapid and reversible action, making it suitable for studying acute signaling events and for experiments where temporal control of inhibition is desired.
-
siRNA knockdown offers a way to study the effects of long-term loss of Shp2 protein. It is a powerful tool for target validation, although the slower onset and transient nature of the knockdown need to be considered in experimental design.
For many cell-based assays, the functional outcomes of both methods are comparable, as demonstrated by the HGF/SF-induced cell scattering experiments. Researchers should select the method that best aligns with their experimental goals, timeline, and the specific questions being addressed.
References
Cross-Validation of PHPS1 Findings with Genetic Models in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibition of SHP2 by PHPS1 with findings from genetic models of SHP2 manipulation in the context of atherosclerosis. The objective is to cross-validate the effects of PHPS1, a potent and selective SHP2 inhibitor, by comparing its reported outcomes with those observed in mice with genetic alterations in the Ptpn11 gene, which encodes SHP2.
Introduction to PHPS1 and SHP2 Genetic Models
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a crucial role in various cellular signaling pathways, including the RAS/MAPK cascade.[1][2] Dysregulation of SHP2 activity is implicated in several diseases, including cancer and developmental disorders.[3][4] In the context of atherosclerosis, SHP2 has been shown to be involved in the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation.[5]
PHPS1 is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that acts as a potent and selective inhibitor of SHP2. It has been investigated as a potential therapeutic agent to mitigate the progression of atherosclerosis by targeting the SHP2/ERK signaling pathway.
Genetic models , such as mice with a conditional knockout of the Ptpn11 gene in specific cell types (e.g., myeloid cells), provide a powerful tool to dissect the physiological and pathological roles of SHP2. By comparing the phenotypic outcomes of SHP2 inhibition by PHPS1 with those of genetic deletion of SHP2, researchers can gain greater confidence in the on-target effects of the pharmacological agent.
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from studies utilizing PHPS1 and a myeloid-specific SHP2 knockout mouse model in the context of atherosclerosis. It is important to note that the pharmacological study with PHPS1 and the genetic model study were conducted independently and used different experimental setups, including a different SHP2 inhibitor (SHP099) in the genetic model study for comparison.
Table 1: In Vivo Efficacy in Mouse Models of Atherosclerosis
| Parameter | PHPS1 Treatment (in Ldlr-/- mice) | Myeloid-Specific SHP2 Knockout (in ApoE-/- mice) | Pharmacological Inhibition with SHP099 (in ApoE-/- mice) |
| Atherosclerotic Plaque Area | Significantly decreased at the aortic root. | Aggravated atherosclerosis. | Aggravated atherosclerosis. |
| Vascular Smooth Muscle Cells (VSMCs) in Plaques | Significantly decreased number of VSMCs in lesions. | Not specifically reported. | Not specifically reported. |
| Body Weight | No significant effect. | Not reported. | Not reported. |
| Serum Glucose & Lipid Levels | No significant effect. | Not reported. | Not reported. |
Table 2: In Vitro Effects on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | PHPS1 Treatment (on oxLDL-stimulated VSMCs) |
| VSMC Proliferation | Inhibited oxLDL-induced proliferation. |
| SHP2 Phosphorylation | Attenuated oxLDL-induced phosphorylation. |
| ERK Phosphorylation | Attenuated oxLDL-induced phosphorylation. |
Experimental Protocols
PHPS1 Treatment in a Mouse Model of Atherosclerosis
-
Animal Model: LDL receptor-deficient (Ldlr-/-) mice.
-
Diet: High-cholesterol diet (1.25% cholesterol) for 4 weeks to induce early atherosclerotic plaques.
-
PHPS1 Administration: Following the high-cholesterol diet, mice were subcutaneously injected with PHPS1.
-
Analysis:
-
Atherosclerotic plaque size and composition were measured by en face analysis, Movat staining, and immunohistochemistry.
-
Phosphorylation of SHP2 and related signaling molecules (ERK, JNK, p38 MAPK) was analyzed by Western blot.
-
Myeloid-Specific SHP2 Knockout Mouse Model of Atherosclerosis
-
Animal Model: Myeloid-specific SHP2 knockout mice (Shp2MKO) were generated using the Cre-LoxP system with Lyz2-Cre+/- mice and SHP2Flox/+ mice. These were crossed with ApoE-/- mice.
-
Diet: Western diet for 12 weeks.
-
Pharmacological Comparison: A separate cohort of ApoE-/- mice was treated with the SHP2 inhibitor SHP099.
-
Analysis:
-
Atherosclerosis was assessed in the aorta.
-
Plaque composition, including macrophage and apoptotic cell content, was analyzed.
-
In vitro studies on peritoneal macrophages were conducted to assess proinflammatory polarization and efferocytosis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway implicated in the action of PHPS1 and a typical experimental workflow for evaluating anti-atherosclerotic compounds.
Caption: SHP2/ERK signaling pathway in oxLDL-induced VSMC proliferation and its inhibition by PHPS1.
Caption: Experimental workflow for evaluating the anti-atherosclerotic effects of PHPS1.
Discussion and Conclusion
The pharmacological inhibition of SHP2 by PHPS1 demonstrates a protective effect against atherosclerosis in Ldlr-/- mice by inhibiting VSMC proliferation via the SHP2/ERK pathway. These findings are partially supported by genetic models, although with some contrasting results depending on the cell type targeted.
The study on myeloid-specific SHP2 knockout mice revealed that SHP2 in macrophages plays an anti-atherosclerotic role. This contrasts with the pro-atherosclerotic role of SHP2 in VSMCs that is targeted by PHPS1. This highlights the cell-type-specific functions of SHP2 in the development of atherosclerosis. The use of a different SHP2 inhibitor, SHP099, in the myeloid-knockout study also showed an aggravation of atherosclerosis, consistent with the genetic knockout results in that cell type.
References
- 1. INCREASED AORTIC ATHEROSCLEROTIC PLAQUE DEVELOPMENT IN FEMALE APOLIPOPROTEIN E-NULL MICE IS ASSOCIATED WITH ELEVATED THROMBOXANE A2 AND DECREASED PROSTACYCLIN PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1signaling in macrophages reduces atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myeloid-specific disruption of tyrosine phosphatase Shp2 promotes alternative activation of macrophages and predisposes mice to pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloid-specific knockout of SHP2 regulates PI3K/PLCγ signaling pathway to protect against early myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
PHPS1 Sodium: A Comparative Analysis in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2, across various disease models. By objectively presenting its performance with supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies.
Introduction to PHPS1 and its Target: Shp2
PHPS1 (Phenylhydrazonopyrazolone sulfonate) is a cell-permeable small molecule that specifically inhibits the enzymatic activity of Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] Shp2 plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[2][3] Dysregulation of Shp2 activity has been implicated in the pathogenesis of several diseases, most notably cancer, but also atherosclerosis and inflammatory conditions.[1][4] PHPS1 acts as a competitive inhibitor, binding to the active site of Shp2 and preventing it from dephosphorylating its substrates.[1]
Comparative Performance of PHPS1 Across Disease Models
The efficacy of PHPS1 has been evaluated in several preclinical disease models. This section compares its mechanism and observed effects in cancer and atherosclerosis, two areas with the most robust data.
PHPS1 in Cancer Models
In numerous cancer cell lines, elevated Shp2 activity is a key driver of oncogenesis. PHPS1 has demonstrated significant anti-cancer effects by inhibiting Shp2-dependent signaling pathways.
Mechanism of Action in Cancer:
-
Inhibition of the Ras/ERK Pathway: PHPS1 effectively blocks the sustained phosphorylation of ERK1/2, a downstream effector in the Ras-MAPK pathway, which is frequently hyperactivated in cancer.[1][5] This inhibition leads to a reduction in cancer cell proliferation.
-
Suppression of Anchorage-Independent Growth: Treatment with PHPS1 has been shown to inhibit the colony-forming potential of various human tumor cell lines in soft agar (B569324) assays, a hallmark of tumorigenicity.[1]
-
Induction of Cell Cycle Arrest: By blocking key proliferative signals, PHPS1 can induce cell cycle arrest, thereby halting the uncontrolled division of cancer cells.
Quantitative Analysis of PHPS1 in Cancer Models:
| Parameter | Value | Cell Lines/Conditions | Reference |
| Shp2 Inhibition (Ki) | 0.73 µM | Recombinant Shp2 enzyme | [1][2] |
| Selectivity (Ki) | Shp1: 10.7 µMPTP1B: 5.8 µM | Recombinant phosphatases | [2] |
| IC50 (Shp2) | 2.1 µM | Recombinant Shp2 enzyme | [6] |
| Cell Proliferation Inhibition | Up to 74% reduction | HT-29 (colon carcinoma) at 30 µM | [1][2] |
PHPS1 in Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Vascular smooth muscle cell (VSMC) proliferation is a key event in the development of these plaques.
Mechanism of Action in Atherosclerosis:
-
Inhibition of VSMC Proliferation: PHPS1 has been shown to inhibit the proliferation of vascular smooth muscle cells, a critical process in the formation of atherosclerotic plaques.[1][4]
-
Reduction of ERK Phosphorylation: Similar to its effect in cancer cells, PHPS1 reduces the phosphorylation of ERK in VSMCs, thereby suppressing a key signaling pathway for their proliferation.[1][4]
-
Atheroprotective Effects in vivo: In a mouse model of atherosclerosis (Ldlr-/- mice fed a high-cholesterol diet), treatment with PHPS1 resulted in a significant decrease in the size of atherosclerotic plaques.[4][7]
Quantitative Analysis of PHPS1 in an Atherosclerosis Model:
| Parameter | Observation | Animal Model | Reference |
| Atherosclerotic Plaque Size | Significant decrease | Ldlr-/- mice treated with 3 mg/kg PHPS1 | [7] |
| VSMC Proliferation | Significant inhibition | In atherosclerotic lesions of Ldlr-/- mice | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PHPS1 inhibits the Shp2-mediated activation of the Ras-MAPK signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of PHPS1.
Detailed Experimental Protocols
Shp2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of PHPS1 against the Shp2 enzyme.
Materials:
-
Recombinant human Shp2 protein
-
This compound salt
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PHPS1 in the assay buffer.
-
Add a fixed concentration of recombinant Shp2 enzyme to each well of the microplate.
-
Add the PHPS1 dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate to each well.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader (measuring absorbance at 405 nm for pNPP or fluorescence for DiFMUP).
-
Calculate the rate of reaction for each PHPS1 concentration.
-
Plot the reaction rates against the PHPS1 concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of PHPS1 on the proliferation of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29) or vascular smooth muscle cells
-
Complete cell culture medium
-
This compound salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PHPS1 (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates.
Materials:
-
Cells treated with PHPS1 and a relevant stimulus (e.g., a growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
This compound demonstrates significant therapeutic potential as a selective Shp2 inhibitor in diverse disease contexts. Its ability to modulate the Ras-MAPK pathway has been shown to effectively inhibit cell proliferation in cancer models and reduce the development of atherosclerotic plaques. The data and protocols presented in this guide provide a solid foundation for further research and development of PHPS1 and other Shp2 inhibitors as novel therapeutic agents. Further investigations into its efficacy and safety in a broader range of disease models are warranted.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
PHPS1 Sodium: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo data for PHPS1 Sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. The information is compiled from publicly available experimental data to facilitate an objective evaluation of its performance.
This compound has emerged as a significant tool in studying the role of Shp2 in various signaling pathways and disease models. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying mechanism of action to support further research and development.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro and in vivo experimental data for this compound.
In Vitro Data: Enzyme Inhibition and Cellular Assays
| Parameter | Target | Value | Cell Line/System | Reference |
| Inhibitory Constant (Ki) | Shp2 | 0.73 µM | Enzyme Assay | [1][2][3] |
| Shp2-R362K | 5.8 µM | Enzyme Assay | [1][2] | |
| Shp1 | 10.7 µM | Enzyme Assay | ||
| PTP1B | 5.8 µM | Enzyme Assay | ||
| PTP1B-Q | 0.47 µM | Enzyme Assay | ||
| Cell Proliferation Inhibition | Human Tumor Cells | 0% - 74% reduction | Caki-1, HT-29, etc. | |
| Erk1/2 Phosphorylation Inhibition | Erk1/2 | Dose-dependent | Various cell lines | |
| VSMC Proliferation Inhibition | Vascular Smooth Muscle Cells | Significant inhibition | Primary VSMCs |
In Vivo Data: Animal Model Studies
| Model | Treatment | Key Findings | Reference |
| Atherosclerosis | Ldlr-/- mice on a high-fat diet | 3 mg/kg/day, i.p. injection | Significant decrease in atherosclerotic plaque size |
| Inflammation | Cigarette smoke-exposed mice | Not specified | Attenuated inflammatory response in lungs |
| Signal Transduction | Ldlr-/- mice | Not specified | Suppressed SHP2 and ERK phosphorylation |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Experimental Protocols
Below are the methodologies for key experiments cited in this guide, based on the available information.
In Vitro: Cell Proliferation Assay
-
Cell Lines: A panel of human tumor cell lines (e.g., HT-29, Caki-1) were used.
-
Treatment: Cells were treated with 30 µM this compound for 6 days.
-
Analysis: Cell number was quantified using a standardized colorimetric assay. The reduction in cell number was calculated as a percentage compared to control-treated cells.
In Vitro: Western Blot for Erk1/2 Phosphorylation
-
Cell Stimulation: Cells were stimulated with Hepatocyte Growth Factor/Scatter Factor (HGF/SF) at 1 unit/mL to induce Erk1/2 phosphorylation.
-
Treatment: Cells were treated with this compound at concentrations ranging from 5-20 µM for a duration of 5 minutes to 6 hours.
-
Analysis: Protein lysates were collected and subjected to Western blotting to detect the levels of phosphorylated Erk1/2 and total Erk1/2. The inhibition of phosphorylation was observed in a dose-dependent manner.
In Vivo: Atherosclerosis Mouse Model
-
Animal Model: LDL receptor-deficient (Ldlr-/-) mice were used as a model for atherosclerosis.
-
Diet: Mice were fed a high-fat diet to induce the development of atherosclerotic plaques.
-
Treatment: During the final week of the high-fat diet regimen, mice received daily intraperitoneal (i.p.) injections of this compound at a dose of 3 mg/kg.
-
Analysis: After the treatment period, the aortas were collected, and the size of atherosclerotic plaques was quantified and compared between the this compound-treated group and control groups.
Concluding Remarks
The compiled data demonstrates that this compound is a selective inhibitor of Shp2 that effectively modulates the Ras/ERK signaling pathway. In vitro studies confirm its ability to inhibit cancer cell proliferation and signaling events downstream of Shp2. These findings are corroborated by in vivo evidence showing its therapeutic potential in reducing atherosclerosis and inflammation in mouse models. The provided experimental details and visual aids offer a foundational understanding for researchers interested in utilizing this compound for their studies. It is important to note that for detailed, step-by-step protocols, referring to the primary research articles is recommended.
References
Unveiling the Specificity of SHP2 Inhibition: A Comparative Guide to PHPS1
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of small molecules against their target enzymes is paramount. This guide provides a detailed comparison of the inhibitor PHPS1 against its primary target, the protein tyrosine phosphatase SHP2, and other phosphatases. The data presented herein is supported by experimental methodologies to ensure reproducibility and aid in the design of future investigations.
Executive Summary
PHPS1 is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase SHP2. Experimental data demonstrates that PHPS1 exhibits significant selectivity for SHP2 over other closely related protein tyrosine phosphatases, such as SHP1 and PTP1B. This specificity is crucial for its utility as a chemical probe to investigate SHP2-mediated signaling pathways and as a potential starting point for the development of therapeutic agents.
Performance Comparison of PHPS1 Against Various Phosphatases
To quantify the selectivity of PHPS1, its inhibitory activity has been assessed against a panel of phosphatases. The following table summarizes the inhibition constants (Ki) and IC50 values, providing a clear comparison of PHPS1's potency and specificity.
| Phosphatase Target | Inhibitor | Ki (µM) | IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 | PHPS1 | 0.73 [1] | - | 1 |
| SHP1 | PHPS1 | 10.7[1] | - | 15x[1] |
| PTP1B | PHPS1 | 5.8[1] | - | 8x[1] |
| SHP2-R362K | PHPS1 Sodium | 5.8[1] | - | ~8x |
| PTP1B-Q | This compound | 0.47[1] | - | ~0.6x |
Note: The data indicates that PHPS1 is a highly selective inhibitor of SHP2, with significantly lower potency against the closely related phosphatases SHP1 and PTP1B.
Experimental Protocols
The following section details the methodologies used to determine the inhibitory profile of PHPS1 and the enzymatic activity of SHP2.
SHP2 Phosphatase Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of SHP2 by detecting the fluorescence generated from the dephosphorylation of a substrate.
Materials:
-
Recombinant full-length SHP2 enzyme
-
SHP2 Activating Peptide (e.g., a dually phosphorylated IRS-1 peptide)[2]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20[2]
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)[2][3]
-
PHPS1 inhibitor
-
384-well black microplate
-
Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)[3]
Procedure:
-
Enzyme Activation: Prepare a working solution of full-length SHP2 at 0.625 nM in the assay buffer. Add the SHP2-binding activating peptide to a final concentration of 500 nM and incubate for 20 minutes at room temperature to activate the enzyme.[2]
-
Inhibitor Preparation: Prepare serial dilutions of PHPS1 in the assay buffer.
-
Assay Reaction:
-
Dispense 20 µL of the activated SHP2 enzyme solution into the wells of the 384-well plate.[2]
-
Add the desired concentration of the PHPS1 inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate solution. The final concentration of DiFMUP should be at its Km value for SHP2.[2]
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Determine the initial velocity of the reaction. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: SHP2 in the Ras-ERK Signaling Pathway.
Caption: Workflow for SHP2 Inhibition Assay.
References
Safety Operating Guide
Proper Disposal Procedures for PHPS1 Sodium Salt
Disclaimer: This document provides guidance for the proper disposal of PHPS1 sodium salt in a laboratory setting. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and Chemical Hygiene Plan before proceeding. All laboratory waste disposal must comply with local, state, and federal regulations.
This compound salt, identified by CAS Number 1177131-02-0, is a complex organic molecule used as a selective Shp2 (PTPN11) protein tyrosine phosphatase inhibitor in research. It is crucial to distinguish this compound from reactive sodium waste, such as sodium metal or sodium hydride, as its disposal procedure is fundamentally different.
Based on available safety data, this compound salt is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] Consequently, it does not require special labeling under these regulations and presents no other known major hazards.[1] However, as with all laboratory chemicals, it must be handled with care and disposed of responsibly through your institution's chemical waste program.
Data Presentation: Chemical and Safety Properties
The following table summarizes key data for this compound salt. As a non-hazardous compound, extensive quantitative disposal parameters are not applicable; the primary disposal route is through institutional hazardous waste collection.
| Parameter | Data | Source |
| Chemical Name | 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt | [1] |
| Molecular Formula | C₂₁H₁₄N₅O₆SNa | |
| Molecular Weight | 487.42 g/mol | |
| Hazard Classification | Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. | |
| Primary Disposal Route | Collection as chemical waste for disposal via institutional Environmental Health & Safety (EHS). | |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for disposing of waste containing this compound salt. This includes pure, unused material, contaminated labware (e.g., pipette tips, vials), and solutions.
Objective: To safely collect and prepare this compound salt waste for disposal by the institution's hazardous waste management team.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
-
Designated hazardous waste container, compatible with the waste type (solid or liquid).
-
Hazardous waste labels, as provided by your institution's EHS department.
Procedure:
-
Segregation of Waste:
-
Do not mix this compound salt waste with other waste streams, especially reactive chemicals, acids, or bases, unless explicitly permitted by your EHS office. Proper segregation prevents unintended reactions and ensures correct disposal.
-
-
Solid Waste Collection:
-
Collect any solid this compound salt, along with contaminated items like weighing paper, gloves, or empty vials, in a designated solid chemical waste container.
-
Ensure the container is made of a compatible material (e.g., a high-density polyethylene (B3416737) pail or a securely lined cardboard box).
-
-
Aqueous Waste Collection:
-
Collect all aqueous solutions containing this compound salt in a designated, leak-proof liquid waste container.
-
Do not pour solutions containing this compound salt down the drain unless specifically authorized by your institution's EHS guidelines for non-hazardous salts. The default and safest procedure is to collect it as chemical waste.
-
-
Container Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound salt" or "4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt".
-
List all components of any solution, including solvents (e.g., water, DMSO) and their approximate concentrations.
-
Ensure the label is legible and securely attached.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.
-
Follow all institutional procedures for waste collection requests.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound salt.
References
Navigating the Safe Handling of PHPS1 Sodium: A Comprehensive Guide
Crucial Safety Clarification: PHPS1 Sodium is a sodium salt of the SHP2 inhibitor, PHPS1, and is fundamentally different from elemental sodium metal. The safety protocols for these two substances are not interchangeable. While elemental sodium is a highly reactive metal that can ignite spontaneously in air or water, this compound salt is a stable solid compound.[1] The primary safety considerations for this compound salt revolve around the toxicological properties of the organic molecule, not the reactivity of the sodium ion. Therefore, this guide focuses on the safe handling of a potentially hazardous chemical powder in a laboratory setting.
Essential Personal Protective Equipment (PPE)
When handling this compound salt, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved, tight-fitting safety glasses or goggles.[2] A face shield may be required for splash hazards.[2][3] | Protects eyes from dust particles and accidental splashes. A face shield offers a broader range of protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the chemical. It is advisable to consult the glove manufacturer's compatibility chart for specific chemicals. |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A respirator may be necessary if there is a risk of inhaling dust, especially when handling larger quantities or in poorly ventilated areas. Use should be based on a risk assessment. | Prevents inhalation of fine particles which could be harmful. The use of a respirator requires proper training and fit-testing. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound salt is crucial for safety and experimental accuracy. The following diagram and detailed protocols outline a logical workflow from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound salt.
Experimental Protocols
1. Preparation:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound salt provided by the manufacturer. The SDS contains critical information on hazards, handling, storage, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined in the table above.
-
Prepare Workspace: All handling of this compound salt powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
2. Handling: Weighing and Transferring:
-
Weighing:
-
Use an analytical balance inside the fume hood or in a designated weighing area with appropriate ventilation.
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid creating dust.
-
-
Transferring:
-
Carefully transfer the weighed compound into the reaction vessel.
-
If dissolving the compound, add the solvent slowly to avoid splashing. This compound salt is soluble in warm DMSO.
-
3. Cleanup and Disposal Plan:
-
Decontamination:
-
Clean all glassware and surfaces that have come into contact with this compound salt.
-
Use an appropriate solvent and cleaning agent as recommended by the SDS or laboratory protocols.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated gloves, weighing paper, and excess compound, in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The waste must be properly labeled.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
By adhering to these safety protocols and operational plans, researchers can handle this compound salt with a high degree of safety, ensuring both personal well-being and the integrity of their experimental work. Always prioritize safety and consult the specific Safety Data Sheet before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
